molecular formula C27H33N3O2S B4551530 3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B4551530
M. Wt: 463.6 g/mol
InChI Key: OSCBGKFRIAEMAX-UHFFFAOYSA-N
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Description

3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a useful research compound. Its molecular formula is C27H33N3O2S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.22934848 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactive Properties

Research has focused on the synthesis of benzo[h]quinazoline derivatives, including the mentioned compound, exploring their chemical transformations and evaluating their biological activities. A key study describes the synthesis of various benzo[h]quinazolines by reacting ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate with allyl isothiocyanate, leading to compounds with significant anti-monoamine-oxidase and anticonvulsant activities (Grigoryan et al., 2017).

Another study by Markosyan et al. (2017) elaborates on the synthesis of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one, showcasing the formation of new benzo[h]quinazoline derivatives that possess potential antineoplastic and antimonoamineoxidase properties, underscoring the compound's relevance in developing therapeutic agents (Markosyan et al., 2017).

Antineoplastic and Antimonoamineoxidase Activity

The antineoplastic and antimonoamineoxidase activities of these compounds indicate their potential for therapeutic applications. Specifically, the synthetic pathways explored in these studies not only yield compounds with interesting biological activities but also highlight the versatility of benzo[h]quinazoline derivatives in medicinal chemistry. The research by Markosyan et al. (2010) particularly stands out, as it demonstrates the synthesis and bioactivity evaluation of 3-allyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline5,1'-cyclohexane), revealing its antineoplastic and antimonoamineoxidase effects, thereby suggesting its potential in cancer therapy and as a monoamine oxidase inhibitor (Markosyan et al., 2010).

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2S/c1-2-15-30-25(32)23-24(28-26(30)33-19-22(31)29-16-9-4-10-17-29)21-12-6-5-11-20(21)18-27(23)13-7-3-8-14-27/h2,5-6,11-12H,1,3-4,7-10,13-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCBGKFRIAEMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 2
Reactant of Route 2
3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 3
Reactant of Route 3
3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 4
Reactant of Route 4
3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 5
Reactant of Route 5
3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 6
Reactant of Route 6
3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.